molecular formula C11H12FN B14797659 5'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]

5'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]

Cat. No.: B14797659
M. Wt: 177.22 g/mol
InChI Key: YQJZOEUAYVQYFM-UHFFFAOYSA-N
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Description

5’-Fluoro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]: is a chemical compound characterized by its unique spiro structure, which includes a cyclopropane ring fused to an isoquinoline moiety.

Preparation Methods

The synthesis of 5’-Fluoro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate isoquinoline derivative and a cyclopropane precursor.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base and a fluorinating agent to introduce the fluorine atom.

    Cyclization: The key step involves the cyclization of the intermediate to form the spiro structure.

Chemical Reactions Analysis

5’-Fluoro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]: undergoes several types of chemical reactions:

Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5’-Fluoro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]: has several scientific research applications:

Mechanism of Action

The mechanism of action of 5’-Fluoro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] involves its interaction with specific molecular targets. The fluorine atom plays a crucial role in enhancing the compound’s binding affinity to these targets. The spiro structure allows for unique interactions with enzymes and receptors, potentially leading to significant biological effects .

Comparison with Similar Compounds

5’-Fluoro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]: can be compared with other spiro compounds, such as:

The uniqueness of 5’-Fluoro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] lies in its specific combination of the spiro structure and the fluorine atom, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H12FN

Molecular Weight

177.22 g/mol

IUPAC Name

5-fluorospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane]

InChI

InChI=1S/C11H12FN/c12-9-3-1-2-8-6-13-7-11(4-5-11)10(8)9/h1-3,13H,4-7H2

InChI Key

YQJZOEUAYVQYFM-UHFFFAOYSA-N

Canonical SMILES

C1CC12CNCC3=C2C(=CC=C3)F

Origin of Product

United States

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